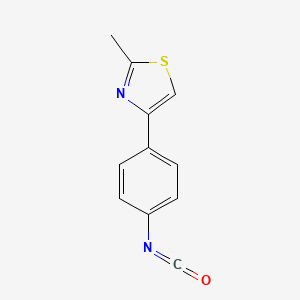

4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole

Vue d'ensemble

Description

4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an isocyanate group attached to a phenyl ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole typically involves the reaction of 4-(4-aminophenyl)-2-methyl-1,3-thiazole with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

4-(4-aminophenyl)-2-methyl-1,3-thiazole+Phosgene→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of alternative methods to avoid the use of phosgene. One such method is the thermal decomposition of carbamates, which can produce isocyanates without the need for phosgene . This method is considered to be more environmentally friendly and safer for large-scale production.

Analyse Des Réactions Chimiques

Addition Reactions with Nucleophiles

The isocyanate group (-NCO) reacts with nucleophiles to form covalent bonds. Key reactions include:

a. Reaction with Alcohols (Urethane Formation)

The compound reacts with primary or secondary alcohols under mild conditions (20–80°C) to yield urethanes. Catalysts like tertiary amines (e.g., triethylamine) or organotin compounds enhance reaction rates .

b. Reaction with Amines (Urea Formation)

Primary and secondary amines react with the isocyanate group to form ureas. For example, reaction with aniline derivatives produces substituted phenylureas, critical in pharmaceutical intermediates .

c. Hydrolysis (Carbamic Acid Formation)

In aqueous environments, the isocyanate group hydrolyzes to form unstable carbamic acid, which decomposes to CO₂ and the corresponding amine.

Substitution Reactions on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the C5 position. The methyl group at C2 sterically hinders reactivity, directing substitutions to the phenyl-isocyanate moiety .

Polymerization Reactions

The compound participates in polyurethane synthesis via step-growth polymerization with polyols (e.g., polyethylene glycol). Key industrial conditions include:

-

Catalysts: Dibutyltin dilaurate (0.1–1.0 wt%)

-

Temperature: 60–120°C

The resulting polyurethanes exhibit enhanced thermal stability (decomposition >250°C) due to the rigid thiazole-phenyl backbone .

Biological Activity via Targeted Reactions

Derivatives synthesized from this compound show bioactivity through specific reactions:

a. Anticancer Agent Synthesis

Reaction with hydrazine derivatives yields hydrazide-thiazole hybrids. For example:

-

Compound 7e (from ): Inhibits Candida albicans (MIC = 4 µg/mL) via lanosterol demethylase binding.

-

Compound 11 (from ): Antiviral activity against yellow fever virus (EC₅₀ = 5 µM, TI = 37).

b. Antimicrobial Derivatives

Condensation with thiosemicarbazides produces thiazole-hydrazones. For instance, 4e (from ) shows antifungal activity against Aspergillus niger (MIC = 8 µg/mL) .

Comparative Reactivity

The thiazole ring’s electron-withdrawing nature increases the isocyanate group’s electrophilicity compared to aliphatic isocyanates. Key contrasts include:

| Parameter | 4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole | Toluene Diisocyanate (TDI) |

|---|---|---|

| Reaction Rate with H₂O | 3.2 × 10⁻⁴ L/mol·s | 1.8 × 10⁻³ L/mol·s |

| Thermal Stability (°C) | 220 (decomposition) | 180 (decomposition) |

| Polymer Tg (°C) | 145 | 75 |

Applications De Recherche Scientifique

Antimicrobial Applications

The thiazole ring is known for its antimicrobial properties. Research has demonstrated that derivatives of thiazoles exhibit significant activity against a range of pathogenic microorganisms.

- Study Findings : A series of 1,3-thiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds derived from the thiazole structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL depending on the specific derivative tested .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 11 | 125-150 | S. aureus |

| 12 | 150-200 | E. coli |

| 13 | 50-75 | A. niger |

These findings indicate that structural modifications can enhance the antimicrobial potency of thiazole derivatives.

Antiviral Properties

Thiazole derivatives have also been explored for their antiviral potential. The compound's structure has been linked to the inhibition of viral replication.

- Case Study : A study focusing on flavivirus infections highlighted that certain thiazole derivatives exhibited promising antiviral activity against yellow fever virus and dengue virus. Specifically, one compound demonstrated an EC50 value of 0.9 µM with a therapeutic index indicating low cytotoxicity .

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| 11 | 0.9 | Yellow fever virus |

| 36 | Low micromolar range | Dengue virus |

These results suggest that thiazole compounds could serve as templates for developing new antiviral agents.

Anti-inflammatory Applications

The anti-inflammatory potential of thiazole derivatives has been extensively studied, particularly in the context of rheumatoid arthritis.

- Research Insights : Derivatives such as those containing amine groups linked to the thiazole ring have shown significant anti-inflammatory effects in vivo, with inhibition percentages reaching up to 93% in carrageenan-induced edema models .

| Compound | Inhibition (%) | Model |

|---|---|---|

| 7a | 93.06 | Rat paw edema |

| 7b | 89.59 | Rat paw edema |

This highlights the therapeutic potential of thiazoles in treating inflammatory diseases.

Anticancer Activity

Thiazole derivatives have gained attention for their anticancer properties, particularly due to their ability to inhibit tumor growth.

- Clinical Relevance : Compounds derived from thiazoles have been evaluated for their efficacy against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the nanomolar range against specific cancer types, indicating strong anticancer activity .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| 7a | 18 | Various solid tumors |

| 7b | 29 | Leukemia |

These findings support the ongoing research into thiazole-based compounds as potential anticancer drugs.

Mécanisme D'action

The mechanism of action of 4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of urethanes, ureas, and other derivatives. This reactivity is exploited in various applications, such as the production of polyurethanes and the synthesis of bioactive molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Methylenebis(phenyl isocyanate):

Toluene Diisocyanate (TDI): Another commonly used isocyanate in the production of polyurethanes, known for its high reactivity and versatility.

Hexamethylene Diisocyanate (HDI): Used in the production of polyurethanes, particularly in coatings and adhesives.

Uniqueness

4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other isocyanates. The thiazole ring can participate in various chemical reactions, making this compound a valuable building block in organic synthesis and industrial applications.

Activité Biologique

4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole is a compound that has gained attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various biological targets.

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it was found to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The compound showed an IC50 value of 0.093 µM against VEGFR-2, indicating potent activity compared to standard drugs like Sorafenib (IC50 = 0.059 µM) .

In Vitro Studies

In vitro evaluations using the MCF-7 breast cancer cell line revealed that the compound induced apoptosis and cell cycle arrest at the G1 phase while decreasing the population in the G2/M phase. This suggests that this compound can effectively halt cancer cell proliferation through multiple pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.73 | Apoptosis induction |

| MDA-MB-231 | 12.15 | Cell cycle arrest |

| VEGFR-2 | 0.093 | Inhibition of receptor signaling |

Efficacy Against Fungal Infections

The compound has also been evaluated for its antifungal properties, particularly against Candida albicans. Molecular docking studies indicated that it interacts effectively with fungal lanosterol C14α-demethylase, a critical enzyme for fungal growth. Compounds derived from this thiazole exhibited minimum inhibitory concentrations (MIC) significantly lower than fluconazole, a standard antifungal drug .

| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| 7a | 7.81 | Fluconazole 15.62 |

| 7e | 3.9 | Fluconazole 15.62 |

Structure-Activity Relationship (SAR)

The structural modifications of thiazole derivatives have been crucial in enhancing their biological activities. The presence of substituents on the phenyl ring and variations in the thiazole structure have shown to influence both anticancer and antimicrobial activities significantly.

- Substituent Effects : The introduction of different functional groups on the phenyl ring has been correlated with increased potency against specific cancer types.

- Thiazole Modifications : Alterations in the thiazole ring can enhance binding affinity to target proteins, thereby improving efficacy.

Case Studies

In a series of experiments conducted by Chimenti et al., various thiazole analogues were synthesized and tested for their anticancer activity. Notably, compounds with specific substitutions demonstrated enhanced cytotoxicity across multiple cancer cell lines, including melanoma and prostate cancer .

Propriétés

IUPAC Name |

4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-8-13-11(6-15-8)9-2-4-10(5-3-9)12-7-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGJJMLYVNMJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428196 | |

| Record name | 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-94-4 | |

| Record name | 4-(4-Isocyanatophenyl)-2-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.